1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester

Description

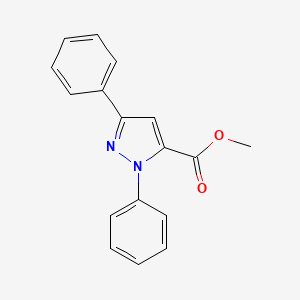

1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester is a pyrazole-based ester derivative characterized by phenyl substituents at the 1- and 3-positions of the pyrazole ring and a methyl ester group at the 5-carboxylic acid position. Its synthesis typically involves Fischer esterification of the parent carboxylic acid, as demonstrated in studies of analogous pyrazole-5-carboxylate derivatives . Key spectroscopic features include:

- IR spectrum: Broad absorption bands at 1722 cm⁻¹ (ester carbonyl, O–C=O) and 1659 cm⁻¹ (aromatic carbonyl, Ar–C=O) .

- NMR data:

This compound is utilized in medicinal chemistry as a precursor for bioactive molecules, particularly in the development of enzyme inhibitors and PET radiotracers .

Properties

IUPAC Name |

methyl 2,5-diphenylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-17(20)16-12-15(13-8-4-2-5-9-13)18-19(16)14-10-6-3-7-11-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCQNKVYRACQGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255153 | |

| Record name | Methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55115-12-3 | |

| Record name | Methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55115-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as transition metals or organocatalysts . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity .

Chemical Reactions Analysis

1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may exert effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 1,3-diphenyl substitution in the target compound enhances π-π stacking interactions with aromatic residues in enzyme binding pockets, a feature critical for PDE5 inhibition . Halogenated analogs (e.g., 4-iodo or 4-chloro derivatives) exhibit improved pharmacokinetic profiles due to increased lipophilicity and metabolic stability .

Ester Group Flexibility :

- Methyl esters (e.g., target compound) are more hydrolytically stable than ethyl esters, as evidenced by slower hydrolysis rates in comparative studies .

- Ethyl esters (e.g., 938182-43-5) are preferred in prodrug designs due to enhanced solubility in biological matrices .

Spectral Differentiation :

Biological Activity

Overview

1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester (CAS No. 55115-12-3) is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure enables it to interact with various biological targets, making it a valuable subject for research in medicinal chemistry.

- Molecular Formula : C17H14N2O2

- Molecular Weight : 278.31 g/mol

- Structure : The compound features two phenyl groups at positions 1 and 3 and a carboxylic acid group at position 5, with a methyl ester functional group.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1H-Pyrazole-5-carboxylic acid can inhibit the growth of various bacterial strains by disrupting cell membrane integrity and inhibiting essential bacterial enzymes .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. A notable investigation demonstrated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For example, derivatives have shown cytotoxic effects against human cancer cell lines such as H460 and A549, with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1H-Pyrazole-5-carboxylic acid | Hela | 15 |

| Similar Pyrazole Derivative | DLD-1 | 13 |

| Other Pyrazole Derivatives | SUIT-2 | 68 - 104 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This mechanism is similar to that of well-known nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib .

The biological activity of 1H-Pyrazole-5-carboxylic acid is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : Inhibition of bacterial enzyme activity and disruption of cell membrane integrity.

- Anticancer Mechanism : Interference with cell proliferation pathways and induction of apoptosis through mitochondrial pathways.

- Anti-inflammatory Mechanism : Inhibition of COX enzymes leading to decreased prostaglandin synthesis.

Study on Anticancer Activity

A recent study evaluated the antiproliferative effects of various pyrazole derivatives against multiple cancer cell lines. The results indicated that certain substituents on the phenyl rings significantly influenced the biological activity. For instance, compounds with electron-donating groups exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups .

Study on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of pyrazole derivatives against resistant bacterial strains. The findings revealed that modifications at the nitrogen positions could enhance the antibacterial potency, suggesting a structure-activity relationship that warrants further exploration .

Q & A

Q. What are the recommended synthetic routes for preparing 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, methyl ester?

The synthesis of this compound can be adapted from methods used for structurally related pyrazole esters. A plausible approach involves:

- Step 1 : Reacting 1,3-diphenyl-1H-pyrazole-5-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl gas) for esterification.

- Step 2 : Purification via recrystallization from ethanol or column chromatography using silica gel and a hexane/ethyl acetate gradient .

- Alternative Route : Substitution reactions using methyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃) in DMF at 50–80°C, followed by quenching with ice water and extraction with dichloromethane .

Q. How can the purity and identity of this compound be verified post-synthesis?

- Analytical Methods :

- ¹H/¹³C NMR : Confirm ester methyl groups (δ ~3.8–4.0 ppm for COOCH₃) and aromatic protons (δ ~7.2–7.8 ppm for diphenyl substituents) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using ESI-MS or GC-MS .

- Elemental Analysis : Ensure %C, %H, and %N values align with theoretical calculations (e.g., C₂₁H₁₈N₂O₂) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from:

- Structural Variants : Minor substituent changes (e.g., methyl vs. ethyl esters) can alter receptor binding. Compare data with analogs like 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid esters .

- Assay Conditions : Differences in cell lines, concentrations, or solvent systems (e.g., DMSO vs. aqueous buffers) may skew results. Standardize protocols using controls from validated studies .

- Synergistic Effects : Test combinations with co-agents (e.g., NSAIDs) to identify potentiation mechanisms .

Q. How can X-ray crystallography refine the structural analysis of this compound?

- Data Collection : Use single crystals grown via slow evaporation (e.g., from ethanol/water mixtures) and collect diffraction data with a synchrotron or in-house diffractometer.

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters include:

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar pyrazole derivatives .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound?

- Substituent Variation : Synthesize analogs by replacing phenyl groups with heteroaromatic rings (e.g., pyridinyl) or altering the ester (e.g., ethyl, propyl). Use protocols from (e.g., coupling with acid chlorides) .

- Pharmacological Profiling : Test analogs for IC₅₀ values against target enzymes (e.g., COX-2) using enzyme-linked immunosorbent assays (ELISA) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to receptors like PPAR-γ or TNF-α .

Q. How can stability and degradation products of this compound be characterized under experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.